Superior Target Binding Affinity: >27-Fold Improvement in IC50 Compared to Non-Fluorinated Parent in Peptide Scaffold
Incorporation of the 3,4,5-trifluorophenylalanine residue into a peptide scaffold leads to a substantial, quantifiable improvement in target binding affinity compared to non-fluorinated and difluorinated analogs. In a direct head-to-head comparison, a peptide containing the 3,4,5-trifluorophenylalanine moiety exhibited an IC50 of 0.13 ± 0.012 μM, representing an approximate 27-fold improvement in potency over the parent peptide containing unsubstituted L-phenylalanine (IC50 = 3.5 ± 0.4 μM) and a >3-fold improvement over the 3,5-difluorophenylalanine analog (IC50 = 0.41 ± 0.03 μM) [1]. This data underscores the critical importance of the complete 3,4,5-trifluorination pattern for achieving high-affinity binding.
| Evidence Dimension | Inhibitory potency (IC50) of synthetic peptide analogs |
|---|---|
| Target Compound Data | 0.13 ± 0.012 μM (Peptide containing Phe(3,4,5-triF)) |
| Comparator Or Baseline | 3.5 ± 0.4 μM (Peptide containing L-Phe); 0.41 ± 0.03 μM (Peptide containing Phe(3,5-diF)) |
| Quantified Difference | Approximately 27-fold lower IC50 vs. L-Phe; 3.2-fold lower IC50 vs. Phe(3,5-diF) |
| Conditions | In vitro binding assay on FMRFa-like peptide analogs; IC50 values derived from concentration-response curves. |
Why This Matters
This data provides direct, quantitative justification for selecting the 3,4,5-trifluorinated derivative over other phenylalanine analogs when designing high-affinity peptide-based probes or therapeutics.
- [1] PMC4769701, Table 2. Relative binding index and IC50 values for FMRFa analogs. View Source
